

A Comparative Guide to the Biological Activities of Substituted Indole-2-carbaldehydes

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Compound of Interest

Compound Name: 3,5-Dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B074590

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Substituted indole-2-carbaldehydes and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. Detailed experimental protocols for key biological assays are also presented to facilitate reproducible research.

Anticancer Activity

Derivatives of indole-2-carbaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes, such as tubulin polymerization or the activity of key enzymes like cyclooxygenases, which can be overexpressed in tumor cells. The anticancer potential is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter for comparison.

Table 1: Anticancer Activity of Substituted Indole-2-carbaldehyde Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|--|---------------------------|------------------------------|-----------|
| 2-phenylindole-3-carbaldehyde analog A | - | 0.035 (cell growth) | [1] |
| 2-phenylindole-3-carbaldehyde imine B | - | 1.2 (tubulin polymerization) | [1] |
| Indole-2-carboxamide 5d | MCF-7 (Breast) | 0.95 - 1.50 | [2] |
| Indole-2-carboxamide 5e | A-549, MCF-7, Panc-1 | 0.95, 0.80, 1.00 | [2] |
| Indole-2-carboxamide 5h | MCF-7 (Breast) | 0.95 - 1.50 | [2] |
| Indole-2-carboxamide 5i | MCF-7 (Breast) | 0.95 - 1.50 | [2] |
| Indole-2-carboxamide 5j | MCF-7 (Breast) | 0.95 - 1.50 | [2] |
| Indole-2-carboxamide 5k | MCF-7 (Breast) | 0.95 - 1.50 | [2] |
| 2,5-disubstituted indole 2c | HepG2 (Liver) | 13.21 | [3] |
| 2,5-disubstituted indole 3b | A549 (Lung) | 0.48 | [3] |
| N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide 5a | 60 human tumor cell lines | < 0.4 | [4] |

| | | | |
|--|---------------------------|-------|-----|
| N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide 6b | 60 human tumor cell lines | < 0.4 | [4] |
|--|---------------------------|-------|-----|

Antimicrobial Activity

The antimicrobial properties of indole-2-carbaldehyde derivatives have been investigated against a range of pathogenic bacteria and fungi. These compounds often exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with biofilm formation. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Substituted Indole-2-carbaldehyde Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
|--------------------------------------|-----------------------|-----------------------------------|-----------|
| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 | [5] |
| Indole-triazole 3c | Bacillus subtilis | 3.125 | [5] |
| Indole-thiadiazole 2c | MRSA | More effective than ciprofloxacin | [5] |
| Indole-triazole 3d | MRSA | More effective than ciprofloxacin | [5] |
| Indole-3-aldehyde hydrazones (1a-1j) | MRSA | 6.25 - 100 | [6] |
| Indolylbenzo[d]imidazoles 3ao, 3aq | Staphylococcus aureus | < 1 | [7] |
| Indolylbenzo[d]imidazoles 3aa, 3ad | Staphylococcus aureus | 3.9 - 7.8 | [7] |

Anti-inflammatory Activity

Substituted indole-2-carbaldehydes have also been explored for their anti-inflammatory potential. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), or the suppression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6).

Table 3: Anti-inflammatory Activity of Substituted Indole-2-carbaldehyde Derivatives

| Compound/Derivative | Assay | Inhibition | Reference |
|---|---|-----------------------------------|-----------|
| Indole-2-carboxamide 14f | LPS-induced TNF- α and IL-6 in RAW 264.7 cells | Effective inhibition | [8] |
| Indole-2-carboxamide 14g | LPS-induced TNF- α and IL-6 in RAW 264.7 cells | Effective inhibition | [8] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | LPS-induced NO in RAW 264.7 cells | IC ₅₀ = 10.992 μ M | |
| Indole carbohydrazide 6g | Arachidonic acid-induced platelet aggregation | 100% inhibition at 1 mM | |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure the reproducibility of the findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
- Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.
- Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
- Compound Addition: Add a specific volume of the test compound solution at a known concentration into each well.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial

activity.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

- Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compounds.
- Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound in a suitable buffer.
- Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
- Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
- Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to a control without the inhibitor. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's selectivity.

Lipopolysaccharide (LPS)-Induced TNF- α and IL-6 Inhibition Assay in RAW 264.7 Macrophages

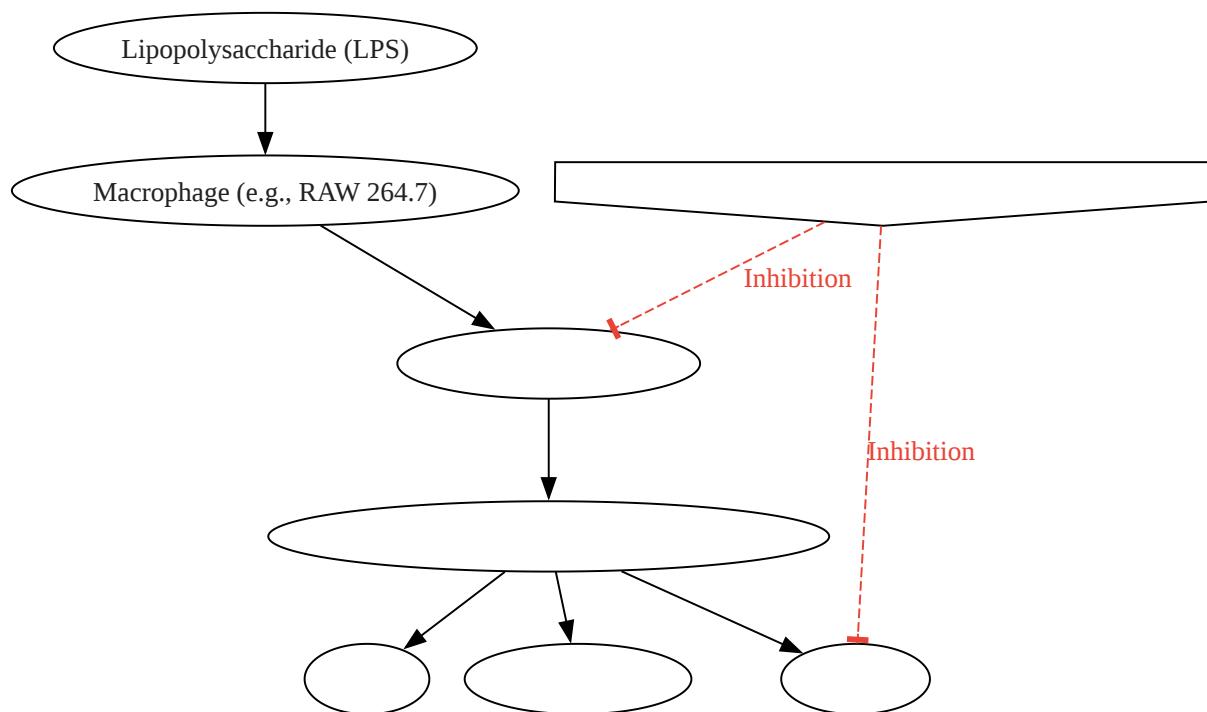
This assay evaluates the anti-inflammatory effect of compounds on macrophage cells.

- Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
- Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
- LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) for 24 hours to induce an inflammatory response.^[4]
- Supernatant Collection: Collect the cell culture supernatant.

- Cytokine Measurement: Measure the levels of TNF- α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[4]
- Data Analysis: Determine the percentage of inhibition of TNF- α and IL-6 production by the test compounds compared to LPS-stimulated cells without compound treatment.

Visualized Workflows

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